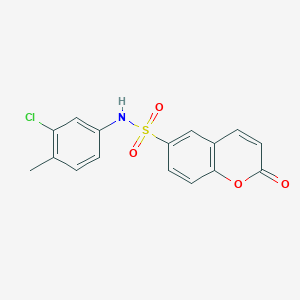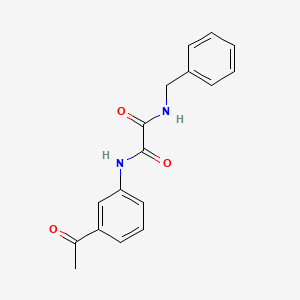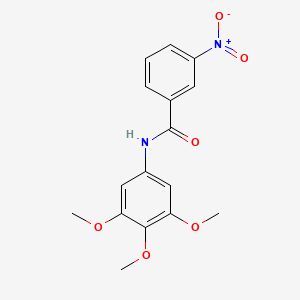
N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as NSC-741909, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of chromene derivatives and has been studied extensively for its anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide involves the inhibition of several signaling pathways that are important for cancer cell survival and growth. The compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide also inhibits the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to have several biochemical and physiological effects. The compound inhibits the expression of various genes that are involved in cancer cell survival and growth. It also induces the expression of genes that are involved in apoptosis and cell cycle arrest. N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to have anti-inflammatory properties as well, by inhibiting the expression of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. The compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain assays. Additionally, the compound has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide. One potential direction is to investigate the compound's efficacy in combination with other anti-cancer drugs. Another direction is to study the compound's potential use in other diseases, such as inflammatory bowel disease. Additionally, further studies are needed to determine the safety and efficacy of N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide in humans, which could lead to the development of a new anti-cancer drug.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells, which leads to their death. N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-10-2-4-12(9-14(10)17)18-23(20,21)13-5-6-15-11(8-13)3-7-16(19)22-15/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDXLDNZBDJPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide](/img/structure/B4393347.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4393350.png)
![N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide](/img/structure/B4393359.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4393362.png)



![1,3-dimethyl-5,5-bis[2-oxo-2-(1-piperidinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4393402.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4393403.png)

![2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4393413.png)
![5-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4393438.png)

![2-{2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B4393454.png)